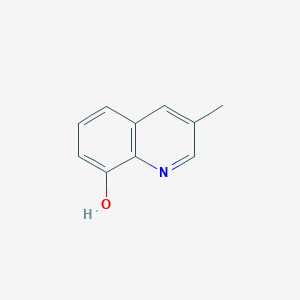

3-Methylquinolin-8-ol

説明

Significance of 8-Hydroxyquinoline (B1678124) Scaffold in Drug Discovery and Materials Science

The 8-hydroxyquinoline (8-HQ) scaffold is a fundamental building block in the development of a wide array of functional molecules. elsevierpure.comnih.gov Its prominence stems from its ability to act as a bidentate chelating agent, forming stable complexes with various metal ions. elsevierpure.comresearchgate.net This metal-binding capability is crucial for its diverse biological activities, as metal ions play vital roles in numerous physiological and pathological processes. elsevierpure.comresearchgate.net An imbalance in metal ion homeostasis is linked to several neurodegenerative diseases, and 8-HQ derivatives have been investigated for their potential to restore this balance. elsevierpure.comresearchgate.net

In the realm of drug discovery, the 8-hydroxyquinoline core is found in molecules with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antifungal, and antineurodegenerative properties. elsevierpure.comnih.gov For instance, clioquinol, an 8-hydroxyquinoline derivative, has been studied for its potential in treating neurodegenerative disorders. nih.gov The ability of the 8-HQ scaffold to interact with metalloenzymes has also made it a valuable pharmacophore for designing enzyme inhibitors. nih.gov

Beyond medicine, the 8-hydroxyquinoline scaffold is integral to materials science. Its metal complexes, such as tris(8-hydroxyquinolinato)aluminum(III), are key components in organic light-emitting diodes (OLEDs) due to their excellent thermal stability, carrier mobility, and quantum efficiency. asianpubs.org This highlights the versatility of the 8-HQ framework in creating functional materials with specific electronic and photophysical properties.

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The history of quinoline chemistry dates back to 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar, naming it "leukol". wikipedia.orgresearchgate.net Shortly after, in 1842, Charles Gerhardt obtained a compound he named "quinoline" or "chinoleine" through the distillation of quinine (B1679958) with a strong alkali. wikipedia.org Initially thought to be distinct isomers, it was later understood that they were the same compound. For many years, coal tar remained the primary source of commercial quinoline. wikipedia.org

The late 19th century saw the development of several named reactions for the synthesis of quinoline and its derivatives, including the Skraup, Doebner-von Miller, and Friedlander syntheses. iipseries.org These classical methods paved the way for the systematic exploration of quinoline chemistry and the generation of a vast library of derivatives.

Research into quinoline and its derivatives has been propelled by the discovery of their presence in various natural products, particularly alkaloids like quinine, which has a long history as an antimalarial drug. orientjchem.orgnih.gov This has spurred extensive research into the medicinal properties of synthetic quinoline derivatives, leading to the development of drugs for a wide range of conditions, including bacterial infections, cancer, and inflammatory diseases. orientjchem.orgnih.gov The continuous evolution of synthetic methodologies and a deeper understanding of structure-activity relationships have solidified the position of quinoline as a cornerstone of heterocyclic chemistry. nih.gov

Rationale for Focused Research on 3-Methylquinolin-8-ol

The specific focus on this compound arises from the strategic modification of the foundational 8-hydroxyquinoline scaffold. The introduction of a methyl group at the 3-position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, fine-tune its biological activity and selectivity. For example, substitutions on the quinoline ring are known to modulate the properties of the resulting compounds. acs.org

The methyl group, being an electron-donating group, can alter the electron density of the quinoline ring system, potentially affecting its metal-chelating properties and interactions with biological targets. Furthermore, the position of the methyl group can influence the molecule's ability to fit into the active sites of enzymes or receptors, potentially leading to enhanced or novel pharmacological effects. The systematic study of such substituted derivatives is a rational approach in medicinal chemistry to optimize lead compounds and develop new therapeutic agents with improved efficacy and safety profiles. Research into this compound is therefore driven by the potential to uncover unique biological activities and applications that differentiate it from the parent 8-hydroxyquinoline and other derivatives.

Chemical Properties of this compound

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉NO. nih.gov It presents as a solid at room temperature. The structure consists of a quinoline core, which is a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, with a methyl group substituted at the 3-position and a hydroxyl group at the 8-position.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₉NO | nih.gov |

| Molecular Weight | 159.18 g/mol | nih.gov |

| Canonical SMILES | CC1=CC2=C(C(=CC=C2)O)N=C1 | nih.gov |

| InChI Key | LHPOFWYKNOUJJN-UHFFFAOYSA-N | nih.gov |

| CAS Number | 7545-91-7 | |

| XLogP3 | 2.4 | nih.gov |

| Monoisotopic Mass | 159.068413911 Da | nih.gov |

Synthesis and Manufacturing of this compound

The synthesis of quinoline derivatives can be achieved through various established methods. While specific, detailed manufacturing processes for this compound are proprietary and not always publicly available, general synthetic strategies for substituted quinolines can be inferred from the chemical literature.

A common approach to synthesizing substituted quinolines is the Combes synthesis , which involves the reaction of an aniline (B41778) with a β-diketone. iipseries.org In the context of this compound, a potential route could involve the reaction of 2-aminophenol (B121084) with a suitable β-keto-aldehyde or its equivalent, followed by acid-catalyzed cyclization.

Another versatile method is the Doebner-von Miller reaction , which is a variation of the Skraup synthesis. iipseries.org This reaction typically involves the condensation of an α,β-unsaturated aldehyde or ketone with an aromatic amine in the presence of an acid catalyst.

The Friedländer synthesis offers another pathway, where a 2-aminoaryl aldehyde or ketone is condensed with a compound containing a reactive α-methylene group. researchgate.net

Purification of the final product would typically involve standard laboratory techniques such as recrystallization from a suitable solvent to obtain a product of high purity. The choice of solvent would depend on the solubility characteristics of this compound and any impurities present.

Applications of this compound

The unique structural features of this compound, particularly the presence of the 8-hydroxyquinoline moiety, make it a compound of interest for various applications, primarily leveraging its chelating and biological properties.

Role as a Chelating Agent

The 8-hydroxyquinoline scaffold is well-known for its ability to form stable complexes with a wide range of metal ions. elsevierpure.comresearchgate.net This chelating property is central to many of its biological and material science applications. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, binding to a metal center to form a five-membered ring. The introduction of the methyl group at the 3-position can influence the stability and electronic properties of these metal complexes.

Use in Organic Synthesis

This compound can serve as a building block in the synthesis of more complex molecules. The hydroxyl and methyl groups, as well as the quinoline ring itself, can be subjected to further chemical modifications to generate a library of derivatives with potentially enhanced or novel properties. For instance, the hydroxyl group can be derivatized to form ethers or esters, while the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Applications in Materials Science

Metal complexes of 8-hydroxyquinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs). asianpubs.org The photoluminescent properties of these complexes can be tuned by modifying the substituents on the quinoline ring. While specific studies on the use of this compound in OLEDs are not widely reported, its structural similarity to other luminescent 8-hydroxyquinoline derivatives suggests potential applications in this field. The methyl group could influence the packing of the molecules in the solid state, which in turn affects the electroluminescent properties of the resulting device.

Biomedical and Pharmaceutical Research on this compound

The 8-hydroxyquinoline scaffold is a well-established pharmacophore, and its derivatives are actively investigated for a range of therapeutic applications. nih.gov The introduction of a methyl group at the 3-position can modulate the biological activity of the parent compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPOFWYKNOUJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402027 | |

| Record name | 3-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75457-13-5 | |

| Record name | 3-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylquinolin 8 Ol and Its Derivatives

Established Synthetic Pathways for Quinoline-8-ol Core Structures

The creation of the quinoline-8-ol skeleton, the parent structure of 3-Methylquinolin-8-ol, is predominantly achieved through two classical name reactions: the Skraup synthesis and the Friedländer synthesis. scispace.comrroij.com These methods involve the cyclization of substituted anilines or related precursors to form the fused pyridine (B92270) ring.

The Skraup synthesis is a cornerstone reaction for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880. wikipedia.orgiipseries.org In its archetypal form, the reaction involves heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent, such as nitrobenzene, to yield the quinoline (B57606) ring system. wikipedia.orguop.edu.pk For the synthesis of the quinoline-8-ol core, the typical starting material is an aminophenol. google.com

The mechanism proceeds in several steps:

Dehydration of glycerol by concentrated sulfuric acid to form acrolein. uop.edu.pk

A Michael (1,4-addition) reaction of the amine (e.g., 2-aminophenol) to the acrolein. uop.edu.pk

Acid-catalyzed cyclization of the resulting intermediate. uop.edu.pk

Dehydration to form a dihydroquinoline derivative.

Oxidation of the dihydroquinoline to the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is reduced in the process. uop.edu.pk

The reaction is known for being highly exothermic and potentially violent, often necessitating the addition of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk Modifications to the classic Skraup reaction often involve using alternative, less harsh oxidizing agents like arsenic acid or employing microwave irradiation in an ionic liquid medium to improve reaction control and yields. wikipedia.orgiipseries.org A notable application is the synthesis of 8-hydroxyquinoline (B1678124) (Oxine) from 2-aminophenol (B121084) and glycerol. google.com

The Friedländer synthesis, discovered by German chemist Paul Friedländer, is another fundamental method for quinoline synthesis. wikipedia.orgjk-sci.com It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a molecule with an active hydrogen), typically in the presence of an acid or base catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org This approach is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com

Two primary mechanisms are proposed:

Aldol (B89426) Condensation First: An initial aldol-type condensation between the two carbonyl-containing reactants is followed by cyclization and dehydration (imine formation) to yield the quinoline. wikipedia.org

Schiff Base First: The reaction begins with the formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org

Adaptations of the Friedländer synthesis for quinoline-8-ol derivatives typically involve using a substituted 2-aminobenzaldehyde (B1207257) or 2-aminoacetophenone. scispace.comrroij.com A wide array of catalysts, including trifluoroacetic acid, iodine, and various Lewis acids like neodymium(III) nitrate, have been employed to improve the efficiency of the reaction. wikipedia.orgnih.gov Modern adaptations include microwave-assisted and solvent-free conditions, which align with the principles of green chemistry. jk-sci.comorganic-chemistry.org

Targeted Synthesis of this compound

To synthesize the specific compound this compound, chemists can either introduce the methyl group onto a pre-formed quinoline-8-ol ring or, more commonly, build the ring from precursors that already contain the necessary methyl substituent.

The direct methylation of quinolin-8-ol to produce this compound is a less common strategy. The quinoline ring system generally undergoes electrophilic substitution on the benzene (B151609) ring (at positions 5 and 8) and nucleophilic substitution on the pyridine ring (at positions 2 and 4). uop.edu.pk Direct methylation at the C3 position is challenging due to the electronic properties of the ring. However, C-H functionalization methods using transition metal catalysts have emerged as powerful tools for regioselective alkylation of quinoline scaffolds, though specific application for direct C3 methylation of quinolin-8-ol is not widely documented. researchgate.net

A more direct and higher-yielding approach to this compound involves using a methylated precursor in a classical cyclocondensation reaction. This strategy builds the desired substitution pattern directly into the final product.

A documented method for synthesizing this compound utilizes a modified Skraup-type reaction. In this procedure, 2-aminophenol is reacted with methacrolein. Methacrolein serves as the three-carbon unit containing the required methyl group, which ultimately becomes the C3-methyl group in the final quinoline product. rsc.org

Table 1: Synthesis of this compound via Cyclocondensation

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

This approach ensures that the methyl group is placed regiospecifically at the 3-position of the quinoline ring, avoiding the challenges associated with direct methylation of the parent heterocycle.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic organic chemistry offers several advanced techniques to create derivatives of this compound. These methods focus on efficiency, atom economy, and the ability to generate molecular diversity.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient for building diverse molecular libraries. rsc.org Reactions like the Povarov reaction can be adapted to synthesize highly substituted quinolines, offering a pathway to novel this compound derivatives by carefully selecting the aniline, aldehyde, and dienophile components. rsc.org

C-H Bond Functionalization: This strategy involves the direct modification of C-H bonds, which are ubiquitous in organic molecules. For derivatives of this compound, this could involve functionalizing the methyl group at the C3 position or other positions on the quinoline ring. For instance, rhodium-catalyzed C(sp³)–H amidation and arylation have been successfully applied to 8-methylquinolines, demonstrating the potential for modifying alkyl substituents on the quinoline core. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many organic reactions, including the Friedländer and Skraup syntheses. iipseries.orgjk-sci.com This technique could be applied to the synthesis of this compound derivatives to accelerate the discovery of new compounds.

Betti Reaction: The Betti reaction, a multicomponent reaction involving an aldehyde, a primary aromatic amine, and a phenol (B47542), has been used to synthesize derivatives of 8-hydroxyquinoline. nih.gov Applying this to this compound could allow for the introduction of complex aminomethyl substituents at the C7 position, generating a library of new derivatives. nih.gov

Table 2: Examples of Advanced Synthetic Reactions for Quinoline Derivatives

| Reaction Type | Key Features | Potential Application for this compound |

|---|---|---|

| Multicomponent Reactions | High atom economy, convergent synthesis. rsc.org | Rapid generation of diverse derivatives with various substitutions. |

| C-H Functionalization | Direct modification of C-H bonds, step-economical. researchgate.netresearchgate.net | Modification of the C3-methyl group or other ring positions. |

These advanced methods provide powerful tools for medicinal chemists and material scientists to synthesize novel derivatives of this compound with tailored properties.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Acrolein |

| 2-Aminoacetophenone |

| 2-Aminobenzaldehyde |

| 2-Aminophenol |

| Aniline |

| Arsenic acid |

| Ferrous sulfate |

| Friedländer Synthesis |

| Glycerol |

| 8-Hydroxyquinoline (Oxine) |

| Methacrolein |

| Neodymium(III) nitrate |

| Nitrobenzene |

| Quinoline |

| Quinoline-8-ol |

| Skraup Synthesis |

| Sulfuric acid |

Mannich Reaction Applications in 8-Hydroxyquinoline Functionalization

The Mannich reaction is a cornerstone of organic synthesis, providing a reliable method for the aminoalkylation of acidic protons. mdpi.comnih.gov In the context of 8-hydroxyquinoline, which acts as a nitrogen-containing analogue of naphthol, this reaction is a powerful tool for functionalization, typically occurring at the C-7 position. mdpi.comacs.org The classic three-component Mannich reaction involves an active hydrogen compound (8-hydroxyquinoline), an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comnih.gov This process leads to the formation of a new C-C bond and the introduction of an aminomethyl or a substituted aminoalkyl group onto the 8-HQ scaffold. mdpi.com

The versatility of the Mannich reaction stems from the wide variety of amines and aldehydes that can be employed, including both aliphatic and aromatic variants, allowing for the synthesis of a diverse range of derivatives. mdpi.comnih.gov For instance, reacting 8-hydroxyquinoline with formaldehyde (B43269) and various secondary amines like pyrrolidine, 1-methyl-piperazine, or morpholine (B109124) yields the corresponding 7-aminomethylated products. mdpi.comacs.org The reaction is generally carried out under mild conditions, making it an easily implementable and efficient method for modifying the 8-HQ core. mdpi.comnih.gov

| 8-HQ Starting Material | Amine Component | Aldehyde Component | Resulting Product Structure | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 1-Methyl-piperazine | Formaldehyde | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | acs.org |

| 5-Bromo-8-hydroxyquinoline | Pyrrolidine | Formaldehyde | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | acs.org |

| 8-Hydroxyquinoline | Thiomorpholine | Formaldehyde | 7-(Thiomorpholinomethyl)quinolin-8-ol | mdpi.com |

| 5-Chloro-8-hydroxyquinoline (B194070) | Ciprofloxacin | Paraformaldehyde | 5-Chloro-7-((4-(ciprofloxacin-1-yl))methyl)quinolin-8-ol | nih.gov |

Suzuki Cross-Coupling for Aryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgyoutube.com For the synthesis of 8-hydroxyquinoline derivatives, the Suzuki coupling is instrumental in introducing aryl substituents at various positions on the quinoline skeleton, particularly at the C-4, C-5, and C-7 positions. researchgate.netscispace.com

The synthesis often begins with a halogenated 8-hydroxyquinoline, such as 5-bromo-8-hydroxyquinoline or 4-chloro-8-tosyloxyquinoline. researchgate.netscispace.com A critical step in this process is often the protection of the hydroxyl group at the C-8 position prior to the coupling reaction to prevent unwanted side reactions. researchgate.netscispace.com The protected, halogenated 8-HQ is then reacted with an appropriate arylboronic acid in the presence of a palladium catalyst and a base to yield the desired aryl-substituted derivative. researchgate.netscispace.com Subsequent deprotection of the hydroxyl group affords the final product. researchgate.net This methodology provides a powerful route to biaryl compounds and other complex structures that would be difficult to access through other means. libretexts.org

| Halogenated 8-HQ Precursor | Arylboronic Acid | Catalyst System | Resulting Product | Reference |

|---|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | Various Arylboronic Acids | Palladium-based | 4-Aryl-8-tosyloxyquinolines | researchgate.net |

| Protected 5-bromo-8-hydroxyquinoline | Phenylboronic Acid | Palladium-catalyzed | 5-Phenyl-8-hydroxyquinoline (after deprotection) | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | Various Arylboronic Acids | Palladium-based | 5,7-Disubstituted-8-hydroxyquinolines | scispace.com |

| 4-Chloroanisole (Aryl Halide) | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | Boc-protected aminomethyl anisole | nih.gov |

Multi-component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity from simple precursors. researchgate.net In the realm of 8-hydroxyquinoline chemistry, MCRs provide a powerful avenue for diversification. nih.gov

The Mannich reaction is itself a well-known three-component reaction (3CR). nih.gov A related and significant MCR is the Betti reaction, which involves the treatment of an 8-hydroxyquinoline derivative with an aromatic aldehyde and a primary amine. nih.gov A key feature of the Betti reaction is its ability to generate a new chiral carbon center, offering a pathway to enantiomerically enriched compounds. nih.gov The use of different 8-HQ starting materials (e.g., 5-nitro- or 5-chloro-8-HQ), various aldehydes, and a wide array of amines allows for the construction of large and diverse chemical libraries for biological screening and other applications. nih.gov

| MCR Type | Component 1 (Quinoline) | Component 2 (Aldehyde) | Component 3 (Amine) | Key Feature | Reference |

|---|---|---|---|---|---|

| Betti Reaction | 8-Hydroxyquinoline | Aromatic Aldehydes | Primary Amines (e.g., Anilines) | Creates a new chiral center at C-7 | nih.gov |

| Mannich Reaction | 5-Chloro-8-hydroxyquinoline | Formaldehyde | Secondary Amines | C-7 Aminomethylation | nih.gov |

| Betti Reaction | 5-Nitro-8-hydroxyquinoline | (Hetero)aromatic Aldehydes | 2-Aminopyridine | High molecular diversity | nih.gov |

| Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde | Ketones (as Component 2/3) | N/A | Forms the quinoline ring system | rsc.org |

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many areas of chemical synthesis by offering a more efficient means of heating compared to conventional methods. tandfonline.com Microwave-assisted organic synthesis often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles. rsc.orgtandfonline.com The synthesis of 8-hydroxyquinoline and its derivatives has significantly benefited from this technology. rsc.orgmdpi.com

For example, a catalyst-free, microwave-assisted Friedländer synthesis for producing 8-hydroxyquinolines demonstrated a yield of 72%, a substantial improvement over the 34% yield obtained through conventional heating. rsc.org Similarly, the condensation reaction to form substituted 8-hydroxy-N-phenylquinoline-2-carboxamides was effectively carried out using microwave heating. mdpi.com These examples highlight the potential of microwave technology to accelerate reaction discovery and optimization, making it a valuable tool for synthesizing libraries of 8-HQ derivatives in a more efficient and timely manner. tandfonline.com

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Friedländer Synthesis of 8-HQs | Low-to-moderate yields (e.g., 34%) | Higher yields (e.g., 72%) | Increased yield | rsc.org |

| Synthesis of Quinolines (CX4SO₃H catalyst) | N/A | 20-25 min at 200°C | Rapid synthesis | rsc.org |

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Satisfactory yields (62-65%) | Excellent yields (92-97%) at 80°C | Significantly higher yields | rsc.org |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours (reflux) | 10 minutes | Drastic reduction in reaction time | tandfonline.com |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. For analogues of this compound, introducing chirality can be achieved through various synthetic strategies, with multi-component reactions offering a particularly elegant approach.

The Betti reaction, a three-component condensation of an 8-hydroxyquinoline, an aldehyde (often aromatic), and a primary amine, results in the formation of a new stereocenter at the C-7 position. nih.gov This provides a direct route to chiral 7-aminoalkyl-8-hydroxyquinoline derivatives. nih.gov Achieving high stereoselectivity in such reactions can be accomplished by employing chiral catalysts. For example, asymmetric Mannich reactions, a related class of transformations, have been successfully catalyzed by naturally occurring chiral molecules like (S)-proline. libretexts.org The catalyst can form a chiral enamine intermediate that directs the facial attack of the electrophile, leading to a high preference for one stereoisomer. libretexts.org This principle can be extended to the synthesis of chiral 8-HQ analogues, enabling the controlled production of specific enantiomers for further study and application.

| Quinoline Component | Aldehyde Component | Amine Component | Key Outcome | Potential Strategy for Selectivity | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Aromatic Aldehyde | Primary Aromatic Amine | Formation of a new chiral carbon at C-7 | Use of a chiral catalyst (e.g., proline-based) | nih.govlibretexts.org |

| 5-Chloro-8-hydroxyquinoline | Benzaldehyde | Aniline | Creates a racemic mixture of a chiral product | Separation of enantiomers via chiral chromatography | nih.gov |

| 8-Hydroxyquinoline | (R)-Chiral Aldehyde | Achiral Primary Amine | Diastereoselective formation of product | Substrate-controlled synthesis | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of quinolines, including this compound and its derivatives, is increasingly being viewed through this lens to develop more sustainable and environmentally benign methodologies. nih.govresearchgate.net

Furthermore, a key focus in green quinoline synthesis is the use of safer solvents or solvent-free conditions (Principle #5). mdpi.comnih.gov Research into using water as a solvent or employing reusable catalysts further enhances the green credentials of these synthetic routes. researchgate.net By consciously applying these principles, chemists can minimize the environmental footprint associated with the production of valuable 8-hydroxyquinoline derivatives. nih.gov

| Synthetic Methodology | Associated Green Chemistry Principle(s) | Rationale | Reference |

|---|---|---|---|

| Multi-component Reactions (MCRs) | #1 (Waste Prevention), #2 (Atom Economy), #8 (Reduce Derivatives) | Combines multiple steps into one, maximizing the incorporation of starting materials into the final product. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | #6 (Energy Efficiency) | Reduces reaction times and energy consumption compared to conventional heating methods. | rsc.orgnih.gov |

| Catalytic Reactions (e.g., Suzuki) | #9 (Catalysis) | Catalytic reagents are superior to stoichiometric reagents, minimizing waste. | libretexts.org |

| Avoiding Protecting Groups | #8 (Reduce Derivatives) | Eliminating protection/deprotection steps saves reagents and prevents waste. | youtube.com |

| Solvent-Free Synthesis | #5 (Safer Solvents & Auxiliaries) | Eliminating the solvent reduces waste and environmental impact. | mdpi.comnih.gov |

Spectroscopic Characterization and Structural Elucidation of 3 Methylquinolin 8 Ol

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) is employed to unequivocally characterize 3-methylquinolin-8-ol.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the quinoline (B57606) ring are observed in the aromatic region of the spectrum. The methyl carbon appears at a much higher field. For the related compound 3-methylquinoline (B29099), ¹³C NMR data is available, showing various chemical shifts for the carbon atoms in the molecule. spectrabase.com

Interactive ¹H NMR Data for a Related Compound (8-Methylquinoline) chemicalbook.com

| Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) |

| A | 8.939 | J(A,B) = 1.8 |

| B | 8.106 | J(A,F) = 4.2 |

| C | 7.64 | J(B,F) = 8.3 |

| D | 7.57 | - |

| E | 7.44 | - |

| F | 7.38 | - |

| G (CH₃) | 2.825 | - |

Note: This data is for 8-methylquinoline (B175542) and serves as an illustrative example. The exact chemical shifts for this compound will differ.

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system appear in the 1450-1650 cm⁻¹ region. researchgate.netmdpi.com The C-O stretching vibration of the phenol (B47542) group is expected in the 1200-1300 cm⁻¹ range. mdpi.com

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (-CH₃) | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C and C=N Stretch | 1450-1650 |

| Phenolic C-O | C-O Stretch | 1200-1300 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 8-hydroxyquinoline (B1678124) derivatives typically exhibits absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring. researchgate.net The presence of the methyl group and the hydroxyl group on the quinoline ring in this compound will influence the position and intensity of these absorption maxima. For instance, studies on similar 8-hydroxyquinoline derivatives show characteristic absorption peaks that can be influenced by the solvent and pH. researchgate.netresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.18 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the exact molecular formula (C₁₀H₉NO). uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and confirming the presence of this compound. nih.govresearchgate.net The mass spectrum of the related 2-methylquinolin-8-ol shows a prominent molecular ion peak and characteristic fragmentation patterns. ucdavis.edunih.gov

Predicted Collision Cross Section (CCS) Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 160.07570 | 130.3 |

| [M+Na]⁺ | 182.05764 | 140.3 |

| [M-H]⁻ | 158.06114 | 132.9 |

| [M+NH₄]⁺ | 177.10224 | 150.8 |

| [M+K]⁺ | 198.03158 | 136.9 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, the crystal structure of a related compound, bis(2-methylquinolin-8-olato)(ethyl)n-propyltin(IV), has been determined. rsc.org This demonstrates that derivatives of methyl-substituted 8-hydroxyquinoline can form crystals suitable for X-ray diffraction analysis. Such an analysis for this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It provides information about the vibrational modes of a molecule and is particularly useful for studying symmetric vibrations and non-polar bonds. The Raman spectrum of the related compound 3-methylquinoline has been recorded and shows characteristic bands for the quinoline ring system. nih.gov Similarly, surface Raman spectroscopy has been used to study the interface of tris-(8-hydroxyquinoline) aluminum, indicating the utility of this technique for probing the vibrational properties of quinoline derivatives. nih.gov A Raman spectrum of this compound would reveal specific vibrational frequencies associated with its structure, further aiding in its characterization.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The enantiomeric characterization of chiral molecules is crucial for understanding their pharmacological and toxicological profiles. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for distinguishing between enantiomers, which are non-superimposable mirror images of each other. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

While this compound itself is not chiral, derivatization at a position that introduces a chiral center would necessitate enantiomeric characterization. For instance, the introduction of a chiral substituent on the quinoline ring would result in a pair of enantiomers. In such cases, CD spectroscopy would be an invaluable tool. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would provide a unique fingerprint for each enantiomer, allowing for their differentiation and the determination of enantiomeric excess.

A review of the current scientific literature reveals a lack of specific studies on the chiroptical properties of this compound itself, as it is an achiral molecule. However, related research on chiral derivatives of the broader 8-hydroxyquinoline class highlights the utility of chiroptical methods. For example, in studies involving more complex 8-hydroxyquinoline derivatives with stereogenic centers, Vibrational Circular Dichroism (VCD) spectroscopy, coupled with quantum chemical calculations, has been employed to determine the absolute configuration of the enantiomers. google.com This approach involves comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for the different possible enantiomers to assign the correct stereochemistry. google.com

Although no experimental or theoretical chiroptical data for derivatives of this compound are presently available in the surveyed literature, the principles of CD and VCD spectroscopy would be directly applicable for the characterization of any future chiral analogues.

Computational Chemistry and Theoretical Investigations of 3 Methylquinolin 8 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict electronic properties. nih.gov

Key insights from DFT studies revolve around Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in studies of similar heterocyclic compounds, a low energy gap has been correlated with higher reactivity. nih.gov

DFT calculations also allow for the determination of other global reactivity descriptors, which provide a quantitative measure of chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These parameters help in understanding the charge transfer mechanisms and the molecule's propensity to act as an electron donor or acceptor. For example, the analysis of the electronic structure of 8-hydroxyquinoline (B1678124) (8-HQ) on an aluminum surface using DFT revealed a significant electronic transfer from the aluminum substrate to the molecule, indicating a strong interaction and covalent bonding. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud. nih.gov |

| Chemical Softness (S) | 1 / η | Indicates higher reactivity and polarizability. nih.gov |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov While specific MD studies focusing solely on 3-Methylquinolin-8-ol are not prevalent in the literature, the technique is widely applied to understand the intermolecular interactions of similar organic molecules. rsc.org

For this compound, MD simulations could be used to model its behavior in various environments, such as in aqueous solution or interacting with a biological target like a protein or DNA. These simulations can reveal:

Hydrogen Bonding: The dynamics of the hydrogen bond between the hydroxyl group at position 8 and the nitrogen atom at position 1, as well as hydrogen bonds with solvent molecules (e.g., water).

Solvation: How the molecule is solvated and the structure of the solvent shell around it.

Aggregation: The tendency of molecules to self-associate through π-π stacking interactions between the quinoline ring systems.

Binding Conformations: The preferred orientation and interaction energies when binding to a receptor site, providing insights into its mechanism of action.

MD simulations rely on force fields to describe the potential energy of the system, and the accuracy of the simulation is highly dependent on the quality of these parameters. nih.gov These studies are computationally intensive but offer a dynamic picture of molecular interactions that is not available from static quantum chemical calculations. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. escholarship.org There is often a strong agreement between computationally simulated spectra and experimental results, which aids in the structural confirmation of synthesized compounds. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For example, in 8-hydroxyquinoline, the characteristic O-H stretching frequency is influenced by the intramolecular hydrogen bond with the quinoline nitrogen. researchgate.net Comparing the calculated spectrum with the experimental one helps validate the molecular structure and understand the nature of its chemical bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. A good correlation between the experimental and calculated chemical shifts serves as a powerful tool for structural elucidation of novel compounds. nih.gov

Table 2: Correlation of Experimental vs. Calculated Spectroscopic Data for Quinoline Derivatives

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Significance of Correlation |

|---|---|---|---|

| FT-IR | Vibrational Frequencies (cm-1) | Absorption Bands (cm-1) | Aids in assigning fundamental vibrational modes and confirming functional groups. researchgate.netnih.gov |

| NMR | Chemical Shifts (ppm) | Resonance Signals (ppm) | Validates the chemical environment of specific atoms (1H, 13C) in the molecule. nih.gov |

Tautomeric Equilibria and Conformational Analysis

For 8-hydroxyquinoline and its derivatives, tautomerism is a critical aspect of their chemical nature. Computational studies are essential for investigating the relative stabilities of different tautomeric forms. The primary equilibrium for this compound involves the transfer of the proton from the hydroxyl group (OH form) to the pyridine (B92270) nitrogen atom, resulting in a zwitterionic keto-amine or NH tautomer. researchgate.net

DFT calculations have shown that for the parent 8-hydroxyquinoline, the OH form, which is stabilized by a strong intramolecular O-H···N hydrogen bond, is significantly more stable than the NH tautomer by at least 40 kJ/mol. researchgate.net Breaking this intramolecular bond to form a non-hydrogen-bonded conformer is also energetically unfavorable, requiring at least 25 kJ/mol. researchgate.net The presence of the methyl group at position 3 is not expected to fundamentally alter this preference but can subtly influence the electronic properties and the strength of the hydrogen bond. These computational findings are crucial for understanding the molecule's behavior in different environments and its interactions with metal ions, as only the stable OH form is typically available for chelation.

Prediction of Structure-Activity Relationships (SAR) through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction of structure-activity relationships (SAR). For derivatives of 8-hydroxyquinoline, which are known for a range of biological activities, these models help to identify the structural features responsible for their effects. nih.gov

SAR studies on 8-hydroxyquinoline derivatives have highlighted several key factors that can be modeled computationally: nih.govacs.org

Metal Chelation: The ability to bind metal ions is central to the biological activity of many 8-hydroxyquinoline compounds. Computational models can predict the geometry and stability of metal complexes.

Lipophilicity (logP): This property, which can be calculated using software, influences the molecule's ability to cross cell membranes.

pKa Values: The acidity of the hydroxyl group and the basicity of the nitrogen atom are critical for biological activity. Computational methods can predict these values, which correlate with the molecule's protonation state at physiological pH and its chelating ability. nih.gov

Steric and Electronic Effects: Models can quantify how different substituents on the quinoline ring alter the shape and electronic distribution of the molecule, thereby affecting its interaction with biological targets.

By building computational models that correlate these calculated properties with experimentally observed biological activity, researchers can rationally design new, more potent, and selective derivatives. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered for therapeutic use, its pharmacokinetic and toxicological profiles must be evaluated. In silico ADMET prediction tools use computational algorithms and models to estimate these properties early in the drug discovery process, saving time and resources. nih.govjapsonline.com

For this compound, various ADMET properties can be predicted using publicly available and commercial software. These predictions are based on the molecule's structure and comparison to databases of known compounds. nih.gov

Table 3: Predicted In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 159.18 g/mol nih.gov | Complies with Lipinski's rule of five (<500). |

| XLogP3 (Lipophilicity) | 2.4 nih.gov | Indicates good lipid solubility, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 1 nih.gov | Complies with Lipinski's rule of five (≤5). |

| Hydrogen Bond Acceptors | 2 nih.gov | Complies with Lipinski's rule of five (≤10). |

| Gastrointestinal (GI) Absorption | Predicted to be high | Suggests good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Indicates potential for central nervous system activity. |

| Hepatotoxicity | Prediction varies by model | Assesses the risk of liver damage. |

| Mutagenicity (Ames Test) | Prediction varies by model | Screens for potential to cause genetic mutations. |

Note: Specific ADMET predictions are generated by various computational models and should be interpreted as probabilistic estimates rather than definitive results. The values presented are representative and may differ between prediction platforms.

Coordination Chemistry of 3 Methylquinolin 8 Ol and Its Metal Complexes

Antimicrobial Activity

8-Hydroxyquinoline (B1678124) and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. nih.govelsevierpure.com Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and to disrupt cell membrane function. researchgate.net The antimicrobial potential of 3-Methylquinolin-8-ol would be an area of interest for researchers, with the methyl group potentially influencing its spectrum of activity and potency.

Anticancer Activity

Many quinoline (B57606) derivatives exhibit anticancer properties, and the 8-hydroxyquinoline scaffold is no exception. nih.govresearchgate.net These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, the induction of apoptosis (programmed cell death), and the disruption of cellular metal homeostasis. nih.govresearchgate.net For instance, some 8-hydroxyquinoline derivatives have been shown to target metalloenzymes like ribonucleotide reductase and matrix metalloproteinases. nih.gov Research into the anticancer potential of this compound could reveal novel mechanisms of action or improved selectivity for cancer cells. Studies on related 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring can significantly impact their anticancer activity. acs.org

Neuroprotective Activity

The role of metal ions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease has led to the investigation of metal-chelating compounds as potential therapeutic agents. elsevierpure.comresearchgate.net 8-Hydroxyquinoline derivatives have been explored for their ability to modulate metal ion concentrations in the brain and reduce oxidative stress. researchgate.net While specific studies on the neuroprotective effects of this compound are limited, related compounds have shown promise. For example, certain hydroxy-substituted tetrahydroisoquinolines have demonstrated neuroprotective activity. nih.gov The potential of this compound to cross the blood-brain barrier and interact with metal ions in the central nervous system would be a key area of investigation for its potential use in treating neurodegenerative disorders. The neuroprotective effects of some natural compounds are linked to their ability to reduce reactive oxygen species and inhibit caspase-3 activity. nih.gov

Biological and Medicinal Chemistry Research of 3 Methylquinolin 8 Ol Derivatives

Structure-Activity Relationship (SAR) Studies for 3-Methylquinolin-8-ol Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 8-hydroxyquinoline (B1678124), including this compound analogues, these studies have provided significant insights into the structural requirements for various biological activities.

The diverse biological effects of 8-hydroxyquinoline derivatives can be fine-tuned by modifying the substitution pattern on the quinoline (B57606) scaffold. nih.gov For instance, the introduction of an aromatic amide at the R2 position has been shown to increase lipophilicity and antiviral activity due to the electron-withdrawing nature of the anilide substituents. nih.gov In the context of anticancer activity, particularly against multidrug-resistant (MDR) cells, the position of substitutions plays a critical role. Mannich bases with substitutions at the R7 position of 5-chloro-8-hydroxyquinoline (B194070) demonstrated higher activity against matrix metalloproteinases 2 and 9 compared to those with aminomethyl substitutions at the R5 position. nih.gov

Furthermore, research on 8-hydroxyquinoline-derived Mannich bases has identified key structural features that influence their MDR-selective anticancer activity. nih.gov The pKa values of the donor atom moieties are a significant factor, suggesting that protonation and metal chelation are important for their biological action. nih.gov The introduction of an aromatic moiety at the methylene (B1212753) carbon of the Mannich base, however, was found to decrease toxicity and eliminate selectivity for MDR cells. nih.gov

In the realm of anticancer research, specific substitutions on the quinoline ring have been identified as crucial for optimal activity. An aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are all considered important for cytotoxicity. nih.gov These findings provide a roadmap for the rational design of more effective anticancer agents based on the 8-hydroxyquinoline framework.

Antimicrobial Activity Studies

Derivatives of this compound are part of the broader class of 8-hydroxyquinoline compounds that have been extensively investigated for their antimicrobial properties. These compounds have shown activity against a wide range of pathogenic microorganisms, including bacteria and fungi.

Derivatives of 8-hydroxyquinoline have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for bacterial enzyme function. The lipophilicity of these compounds allows them to penetrate the bacterial cell wall and membrane. nih.gov

The structure of the quinoline ring and its substituents significantly influences the antibacterial spectrum and potency. For example, the presence of a nitrogen atom in the quinoline ring is thought to increase polarity and water solubility, which are important factors for antibacterial activity. mdpi.com Some studies have shown that certain 8-hydroxyquinoline derivatives exhibit potent activity at low concentrations, with minimum inhibitory concentrations (MIC) as low as 1.00 μg/ml for specific strains. researchgate.net

The outer membrane of Gram-negative bacteria, composed primarily of lipopolysaccharides, presents a hydrophilic barrier that can limit the entry of hydrophobic compounds. nih.gov This may explain why some derivatives show lower activity against Gram-negative bacteria compared to Gram-positive strains. nih.gov However, many derivatives have been developed that are effective against both types of bacteria. nih.gov For instance, a series of 5-amino-7-bromoquinolin-8-yl sulfonates were tested against Staphylococcus aureus and Bacillus megaterium (Gram-positive), as well as Klebsiella pneumoniae and Pseudomonas aeruginosa (Gram-negative), showing a broad spectrum of activity. mdpi.com

Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Result |

| 8-hydroxyquinoline derivatives | S. aureus (ATCC29213), V. parahaemolyticus (ATCC17802) (Gram-positive) | Potent antibacterial activity |

| 8-hydroxyquinoline derivatives | E. coli (ATCC35218), P. aeruginosa (ATCC27853) (Gram-negative) | Potent antibacterial activity |

| Compound 4a (an 8-hydroxyquinoline derivative) | Tested bacterial strains | MIC of 1.00 μg/ml |

| Substituted 8-hydroxyquinoline derivatives (compounds 2-6) | Gram-positive and Gram-negative strains | Excellent antibacterial activity compared to the unsubstituted compound 1 |

| Compound 5 (chlorine-substituted 8-hydroxyquinoline) | Gram-positive and Gram-negative strains | Good activity |

| 5-amino-7-bromoquinolin-8-yl sulfonates | S. aureus, B. megaterium (Gram-positive) | Antibacterial activity |

| 5-amino-7-bromoquinolin-8-yl sulfonates | K. pneumoniae, P. aeruginosa (Gram-negative) | Antibacterial activity |

The antifungal activity of 8-hydroxyquinoline derivatives is a well-documented area of research. These compounds have shown efficacy against a variety of fungal pathogens, including yeasts and molds. researchgate.netrsc.orgnih.gov The primary mechanism of antifungal action is believed to involve the disruption of the fungal cell wall and membrane integrity. researchgate.net

Studies have shown that 5-hydrazonomethyl-quinolin-8-ol derivatives exhibit good antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with many of these derivatives being more potent than the standard antifungal drug fluconazole. researchgate.net The introduction of a 1,2,3-triazole moiety at the 5-position of the 8-hydroxyquinoline scaffold has also yielded compounds with significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani. researchgate.net

The lipophilicity and ability to chelate metal ions are also important for the antifungal activity of these compounds. The chelation of essential metal ions can disrupt fungal metabolic processes. Some derivatives have been shown to act as scavengers, suggesting a degree of selectivity for fungal cells. rsc.org

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Result |

| 5-hydrazonomethyl-quinolin-8-ol derivatives | C. albicans, A. fumigatus, C. neoformans | Good antifungal activity, many more potent than fluconazole. researchgate.net |

| Compound 2 (an 8-hydroxyquinoline derivative) | B. cinerea, S. sclerotiorum, F. graminearum, F. oxysporum, M. oryzae | High potency, with EC50 values ranging from 0.0016 to 0.0124 mM. rsc.org |

| 8-hydroxyquinoline-triazole derivative (compound 10) | Candida species, dermatophytes, Fusarium solani | Active with MIC values from 0.5 to 4 µg/mL. researchgate.net |

| 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (12) | Yeasts and dermatophytes | MIC values between 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. nih.gov |

| 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (16) | Yeasts and dermatophytes | MIC values between 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. nih.gov |

| L14 (an 8-hydroxyquinoline derivative) | Candida albicans | Potent and broad-spectrum antifungal activity, better in vivo efficacy than clioquinol. nih.gov |

The search for new and effective treatments for tuberculosis has led to the investigation of various chemical scaffolds, including 8-hydroxyquinoline derivatives. pw.edu.plnih.gov These compounds have shown promise as antitubercular agents, with some derivatives exhibiting significant activity against Mycobacterium tuberculosis. pw.edu.plnih.gov

Early research identified that certain 8-hydroxyquinoline derivatives possess bacteriostatic activity against mycobacteria. pw.edu.pl More recent studies have focused on synthesizing and screening new derivatives for their antimycobacterial potential. For example, a series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives were synthesized and tested against M. tuberculosis. nih.gov Several of these compounds, particularly those with two halogen substituents on the phenyl ring, exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov

The development of diarylquinoline derivatives, such as bedaquiline, which inhibits mycobacterial ATP synthase, highlights the potential of the quinoline core in antitubercular drug discovery. nih.gov

The Type III Secretion System (T3SS) is a specialized virulence mechanism used by many Gram-negative bacteria to inject effector proteins directly into host cells, leading to disease. Targeting the T3SS is an attractive anti-virulence strategy that could potentially reduce pathogenicity without exerting strong selective pressure for resistance.

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of the T3SS. For instance, a number of 8-hydroxyquinoline derivatives have been shown to inhibit the activity of the secreted phosphatase YopH from Yersinia. researchgate.net By blocking the function of such virulence factors, these compounds can disrupt the pathogenic process. This approach offers a promising alternative to traditional antibiotics.

Anticancer Research and Mechanistic Investigations

The quinoline scaffold is a key component of many anticancer agents, and derivatives of this compound have been extensively studied for their potential in cancer chemotherapy. nih.govnih.govmdpi.comresearchgate.net These compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

One of the key targets for 8-hydroxyquinoline derivatives is DNA topoisomerase I, an enzyme essential for DNA replication and repair. researchgate.net Inhibition of this enzyme leads to DNA damage and ultimately cell death. Some 6,8-disubstituted quinoline derivatives have been shown to inhibit topoisomerase I and induce DNA fragmentation in cancer cells. researchgate.net

Another important target is the Pim-1 kinase, a serine/threonine kinase that plays a role in cell growth, proliferation, and apoptosis. researchgate.net A series of 2-styrylquinolines and quinoline-2-carboxamides have been identified as potent inhibitors of Pim-1. researchgate.net Molecular modeling studies suggest that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a crucial pharmacophore for this activity, interacting with key residues in the ATP-binding pocket of the enzyme. researchgate.net

Furthermore, 8-hydroxyquinoline derivatives have shown promise in overcoming multidrug resistance (MDR) in cancer cells. nih.gov Some Mannich base derivatives of 8-hydroxyquinoline exhibit selective toxicity towards MDR cells, suggesting a potential strategy to combat resistance to conventional chemotherapy. nih.gov

Table 3: Anticancer Activity and Mechanisms of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Activity |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline (2) | HeLa, HT29, C6 | Antiproliferative effect, DNA fragmentation, Topoisomerase I inhibition. researchgate.net |

| 6,8-diphenylquinoline (5) | HeLa, HT29, C6 | Antiproliferative effect. researchgate.net |

| 8-hydroxyquinoline-derived Mannich bases | Multidrug-resistant (MDR) cancer cells | Selective toxicity towards MDR cells. nih.gov |

| 2-styrylquinolines and quinoline-2-carboxamides | Not specified | Potent inhibitors of Pim-1 kinase. researchgate.net |

Cytotoxicity against Cancer Cell Lines

Derivatives of 8-hydroxyquinoline, including those with a methyl group at the 3-position, have shown considerable cytotoxic effects against a variety of cancer cell lines. Research into Mannich bases of 8-hydroxyquinoline, for instance, has highlighted their potent activity against human cancer cells. nih.gov Specifically, compounds like 7-pyrrolidinomethyl-8-hydroxyquinoline, 7-morpholinomethyl-8-hydroxyquinoline, and 7-diethylaminomethyl-8-hydroxyquinoline have exhibited substantial cytotoxicity, particularly against leukemia cell lines. nih.gov

A study focusing on a library of 120 8-hydroxyquinoline-derived Mannich bases aimed to explore the chemical space around previously identified MDR-selective derivatives. nih.gov This research confirmed that modifications to the 8-hydroxyquinoline core, such as halogen and alkoxymethyl substitutions, in combination with different Mannich bases, significantly influence their cytotoxic profiles. nih.gov For example, 5-chloro-8-hydroxyquinoline derivatives with aminomethyl substitutions showed enhanced activity against certain matrix metalloproteinases. nih.gov

Furthermore, the cytotoxic potential of these compounds is not limited to a single cancer type. Various derivatives have been tested against panels of human cancer cell lines, including those for lung, colon, and breast cancer, demonstrating a broad spectrum of activity. nih.govresearchgate.net For instance, a novel quinolin-8-yl-nicotinamide, QN519, and its optimized analog, QN523, showed potent in vitro cytotoxicity across a panel of 12 cancer cell lines, with particular efficacy in pancreatic cancer models. nih.gov

Table 1: Cytotoxic Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | 14 (GI50) | nih.gov |

| 7-Morpholinomethyl-8-hydroxyquinoline | Average of 60 cell lines | ~8.1 (Log GI50 = -5.09 M) | nih.gov |

| 7-Diethylaminomethyl-8-hydroxyquinoline | Average of 60 cell lines | ~4.5 (Log GI50 = -5.35 M) | nih.gov |

| QN523 | Pancreatic Cancer | < 1 | nih.gov |

| Compound 3 (thionated LVX derivative) | Prostate (PC-3) | 3.58 | researchgate.net |

| Compound 4a (tetrahydroquinolinone derivative) | Lung (A549) & Colon (HTC-116) | Potent | nih.gov |

Mechanisms of Action (e.g., Apoptosis Induction, DNA-related protein modulation, Enzyme Inhibition)

The anticancer effects of this compound derivatives are mediated through several intricate mechanisms, with apoptosis induction being a prominent pathway. Studies have shown that these compounds can trigger programmed cell death in cancer cells. For example, a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives were found to induce apoptosis in HepG-2 and MCF-7 cancer cell lines. nih.govnih.gov One promising compound from this series, 11e, was shown to arrest the HepG2 cell cycle at the G2/M phase and significantly increase the percentage of apoptotic cells. nih.govnih.gov This was accompanied by an increase in the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov

Similarly, novel tetrahydroquinolinone derivatives have been shown to induce apoptosis in non-small cell lung cancer cells (A549). nih.gov One such derivative, compound 4a, was found to arrest the cell cycle at the G2/M phase and trigger both intrinsic and extrinsic apoptotic pathways. nih.gov The induction of apoptosis by certain ceramide derivatives, which can form domains within cellular membranes, further highlights the diverse ways in which small molecules can initiate this cell death program. nih.gov

Beyond apoptosis, the modulation of DNA-related proteins and enzyme inhibition are also key mechanisms. The ability of 8-hydroxyquinoline derivatives to chelate metal ions can disrupt the function of metalloenzymes that are crucial for cancer cell survival and proliferation.

Targeting Multidrug Resistance (MDR) in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp). nih.gov Interestingly, some 8-hydroxyquinoline derivatives have shown selective toxicity against MDR cancer cells, a phenomenon known as collateral sensitivity. nih.govnih.gov This suggests that the very mechanism of resistance can be exploited to kill cancer cells.

Research has demonstrated that the MDR-selective activity of certain 8-hydroxyquinoline-derived Mannich bases is linked to their metal-chelating properties. nih.govnih.gov These compounds can induce iron deprivation in MDR cells and form redox-active copper(II) complexes that generate oxidative stress, leading to cell death. nih.gov The presence of the Pgp inhibitor Tariquidar was shown to abrogate the preferential toxicity of some of these compounds in MDR cell lines, confirming the role of Pgp in this selective activity. nih.gov

A comprehensive study of a library of 120 8-hydroxyquinoline derivatives revealed that while metal chelation is necessary for MDR-selective activity, it is not sufficient on its own. nih.gov The structural features of the derivatives, including substitutions on the quinoline ring and the nature of the Mannich base, play a crucial role in modulating their toxicity and selectivity against MDR cancer cells. nih.gov

Role of Metal Chelation in Anticancer Activity

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a cornerstone of their anticancer activity. nih.gov This property is not only crucial for their selective toxicity against MDR cancer cells but also for their broader cytotoxic effects. By binding to essential metal ions like iron and copper, these compounds can disrupt numerous cellular processes that are vital for cancer cell growth and survival. nih.govnih.gov

The chelation of iron can lead to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. nih.gov Furthermore, the formation of metal complexes, particularly with copper, can lead to the generation of reactive oxygen species (ROS) through redox cycling. nih.gov This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways like apoptosis. nih.govnih.gov

Studies have consistently shown that the anticancer activity of 8-hydroxyquinoline derivatives is closely associated with their metal-binding properties. nih.govnih.gov The stability and redox activity of the metal complexes formed are key determinants of their biological effects. nih.gov This highlights the potential for designing novel anticancer agents by fine-tuning the metal-chelating properties of the 8-hydroxyquinoline scaffold.

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives on specific enzymes represent another important facet of their anticancer potential. By targeting enzymes that are critical for cancer cell proliferation and survival, these compounds can exert potent and selective therapeutic effects.

Inhibition of 2-Oxoglutarate Oxygenases (e.g., KDM4C)

The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a family of 2-oxoglutarate (2-OG) and iron(II)-dependent oxygenases that play a crucial role in regulating gene expression. nih.gov The KDM4 subfamily, including KDM4C, is often overexpressed in various cancers and is associated with poor prognosis. nih.govnih.gov Consequently, inhibitors of KDM4 enzymes are being actively pursued as potential anticancer agents.

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of these 2-OG-dependent enzymes. nih.gov Structure-based design has led to the development of potent and selective KDM4 inhibitors. nih.gov For example, starting from a fragment lead, researchers developed a series of inhibitors with significant antiproliferative effects in cancer cell models. nih.gov One such inhibitor demonstrated a dose-responsive increase in the H3K36me3 histone mark, consistent with KDM4 inhibition, and showed antiproliferative effects in the KYSE-150 esophageal cancer cell line. nih.gov

Targeting Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov As this is the rate-limiting step in DNA synthesis, RNR is a well-established target for anticancer drug development. The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and cell proliferation.

The metal-chelating properties of 8-hydroxyquinoline derivatives make them potential inhibitors of RNR, which is an iron-dependent enzyme. nih.gov While direct studies on this compound and RNR are limited, the principle of iron chelation by related compounds suggests a plausible mechanism of action. For instance, dialdehyde (B1249045) derivatives of inosine (B1671953) have been shown to inhibit ribonucleotide reductase activity in tumor cells, leading to the inhibition of nucleic acid synthesis. nih.gov This provides a strong rationale for investigating the potential of this compound derivatives as RNR inhibitors.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological processes, including cancer metastasis and arthritis. Consequently, the development of MMP inhibitors is a significant area of therapeutic research. mdpi.comnih.gov

Derivatives of 8-hydroxyquinoline have been investigated as inhibitors of MMPs. For instance, a series of 8-hydroxyquinoline derivatives were designed and synthesized as novel inhibitors of MMP-2 and MMP-9, which are key enzymes in cancer cell invasion and angiogenesis. nih.gov Some of these compounds demonstrated inhibitory activities at the submicromolar level. nih.gov The proposed mechanism of action involves the chelation of the catalytic zinc ion in the active site of the MMPs by the 8-hydroxyquinoline scaffold. mdpi.com While these studies establish the potential of the 8-hydroxyquinoline core in MMP inhibition, specific research detailing the matrix metalloproteinase inhibitory activity of this compound itself is not extensively documented in the reviewed literature. The substitution at the 3-position with a methyl group could influence the compound's steric and electronic properties, which may affect its binding affinity to the MMP active site.

Histone Demethylase Inhibition

Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. nih.gov The Jumonji C (JmjC) domain-containing KDMs are of particular interest as they are 2-oxoglutarate (2OG) and Fe(II)-dependent enzymes. nih.govmdpi.com The inhibition of these enzymes has emerged as a promising strategy in cancer therapy. mdpi.com